

(R)-CCG-1423: A Technical Guide to its Chemical Structure and Biological Activity

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Compound of Interest		
Compound Name:	(R)-CCG-1423	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **(R)-CCG-1423**, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology, drug discovery, and molecular pharmacology.

Chemical Structure and Properties

(R)-CCG-1423 is the (R)-enantiomer of the small molecule inhibitor CCG-1423. Its systematic IUPAC name is N-[[(1R)-1-(4-chlorophenyl)amino]-1-oxopropan-2-yl]oxy]-3,5-bis(trifluoromethyl)benzamide. The chemical and physical properties of **(R)-CCG-1423** are summarized in the table below.

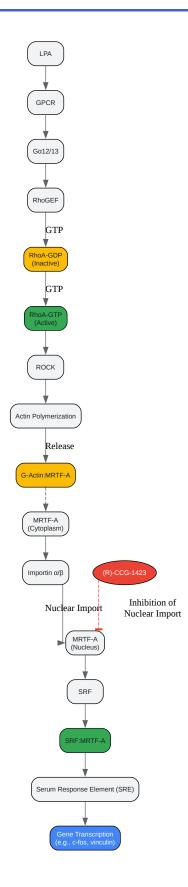
Property	Value
Molecular Formula	C18H13ClF6N2O3
Molecular Weight	454.75 g/mol
CAS Number	285986-88-1 (for racemic)
Appearance	White to off-white solid
Solubility	Soluble in DMSO



Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway

(R)-CCG-1423 exerts its biological effects by targeting the RhoA-mediated transcriptional signaling pathway. This pathway plays a critical role in various cellular processes, including cell proliferation, migration, and gene expression. The canonical RhoA signaling cascade leading to SRF-mediated transcription and the point of inhibition by **(R)-CCG-1423** are depicted in the following diagram.





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Figure 1: The RhoA/MRTF/SRF signaling pathway and the inhibitory action of (R)-CCG-1423.



(R)-CCG-1423 is understood to function downstream of RhoA activation. It has been shown to inhibit the nuclear import of the Myocardin-Related Transcription Factor A (MRTF-A), a key coactivator of Serum Response Factor (SRF)[1]. By preventing the translocation of MRTF-A to the nucleus, **(R)-CCG-1423** effectively blocks the formation of the MRTF-A/SRF complex, thereby inhibiting the transcription of SRF-target genes involved in cell motility and proliferation[2].

Quantitative Bioactivity Data

The inhibitory activity of CCG-1423 has been quantified in various in vitro assays. It is important to note that much of the publicly available data pertains to the racemic mixture of CCG-1423. However, studies on the stereoisomers have revealed that the (S)-enantiomer exhibits modestly but significantly higher inhibitory effects on cellular events triggered by MRTF-A activation compared to the (R)-enantiomer[1][2].

Table 1: In Vitro Activity of Racemic CCG-1423

Assay	Cell Line	IC ₅₀ (μΜ)	Reference
Rho-pathway selective serum response element- luciferase reporter	PC-3	1.5	[3]
LPA-induced DNA synthesis	PC-3	<1	[4]
Growth inhibition (in the presence of 30 μM LPA)	PC-3	1	[3]

Table 2: Stereospecific Activity of CCG-1423 Enantiomers



Assay	Cell Line	Parameter	(R)-CCG- 1423	(S)-CCG- 1423	Reference
SRF- dependent reporter gene activity	NIH3T3	% of Control (1 μM)	~60%	~40%	[1]
Cell Migration (Wound Healing)	NIH3T3	% Wound Closure (10 μΜ)	~40%	~20%	[1]
Cell Migration	B16F10	% Migration (10 μM)	~60%	~30%	[1]

Experimental Protocols

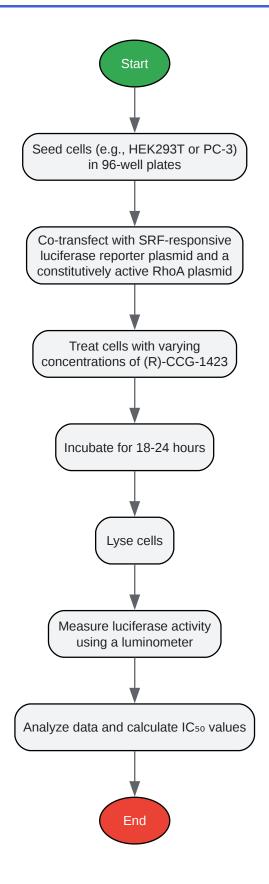
Detailed methodologies for key experiments used to characterize the activity of **(R)-CCG-1423** are provided below.

SRF-Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the Serum Response Factor (SRF).

Experimental Workflow:





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Figure 2: Workflow for the SRF-Luciferase Reporter Gene Assay.



Materials:

- HEK293T or PC-3 cells
- DMEM with 10% FBS
- SRF-responsive firefly luciferase reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro])
- Constitutively active RhoA expression plasmid (e.g., pcDNA3-RhoA-G14V)
- Renilla luciferase plasmid (for normalization)
- Transfection reagent (e.g., Lipofectamine 2000)
- (R)-CCG-1423 stock solution in DMSO
- Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
- 96-well white, clear-bottom plates
- Luminometer

Protocol:

- Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- The following day, co-transfect the cells with the SRF-responsive firefly luciferase reporter
 plasmid, the constitutively active RhoA plasmid, and the Renilla luciferase plasmid using a
 suitable transfection reagent according to the manufacturer's instructions.
- After 4-6 hours of transfection, replace the medium with fresh medium containing varying concentrations of (R)-CCG-1423 or vehicle control (DMSO).
- Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
- Remove the medium and lyse the cells using the luciferase assay lysis buffer.



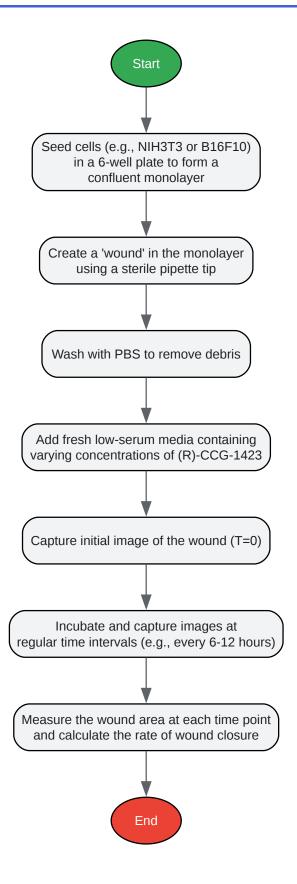
- Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Plot the normalized luciferase activity against the concentration of (R)-CCG-1423 to determine the IC₅₀ value.

Cell Migration (Wound Healing) Assay

This assay is a straightforward method to assess the effect of **(R)-CCG-1423** on collective cell migration.

Experimental Workflow:





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Figure 3: Workflow for the Cell Migration (Wound Healing) Assay.



Materials:

- NIH3T3 or B16F10 cells
- Complete growth medium and low-serum medium
- 6-well plates
- Sterile p200 pipette tips
- Phosphate-buffered saline (PBS)
- (R)-CCG-1423 stock solution in DMSO
- Inverted microscope with a camera

Protocol:

- Seed cells in a 6-well plate and allow them to grow to form a confluent monolayer.
- Using a sterile p200 pipette tip, create a straight scratch or "wound" across the center of the cell monolayer.
- Gently wash the well with PBS to remove any detached cells and debris.
- Replace the PBS with fresh low-serum medium containing the desired concentrations of (R)-CCG-1423 or vehicle control.
- Immediately capture an image of the wound at time zero (T=0) using an inverted microscope.
- Incubate the plate at 37°C in a CO₂ incubator.
- Capture images of the same wound area at regular time intervals (e.g., 6, 12, and 24 hours).
- Measure the area of the wound in the images at each time point using image analysis software (e.g., ImageJ).



 Calculate the percentage of wound closure at each time point relative to the initial wound area to determine the effect of (R)-CCG-1423 on cell migration.

Conclusion

(R)-CCG-1423 is a valuable research tool for investigating the intricacies of the Rho/MRTF/SRF signaling pathway and its role in various pathological conditions, particularly cancer. Its ability to inhibit cell migration and proliferation makes it a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies to facilitate further research and drug development efforts. It is important to consider the stereospecific activity of CCG-1423 in experimental design and data interpretation, with the (S)-enantiomer generally exhibiting greater potency.

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